3-Bromo-4-(methoxy-d3)aniline

Stable Isotope Labeling Internal Standard LC-MS/MS Quantification

3-Bromo-4-(methoxy-d3)aniline (CAS 2140305-72-0) is a site-specifically deuterated bromoaniline derivative bearing a trideuteriomethoxy (–OCD₃) group at the para position and a bromine atom at the meta position relative to the aniline nitrogen. With a molecular formula of C₇H₅D₃BrNO and a molecular weight of 205.07 g·mol⁻¹, it serves as the stable isotope-labeled analog of 3-bromo-4-methoxyaniline (CAS 19056-41-8), a key intermediate in the synthesis of combretastatin A-4 triazole analogs, the selective 5-HT₁B receptor inverse agonist SB-224289, and CHK1-targeted anticancer agents.

Molecular Formula C7H8BrNO
Molecular Weight 205.07 g/mol
Cat. No. B8135057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(methoxy-d3)aniline
Molecular FormulaC7H8BrNO
Molecular Weight205.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N)Br
InChIInChI=1S/C7H8BrNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3/i1D3
InChIKeyNMUFTXMBONJQTC-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-(methoxy-d3)aniline (CAS 2140305-72-0): Stable Isotope-Labeled Pharmaceutical Intermediate for Quantitative Bioanalysis and Drug Discovery


3-Bromo-4-(methoxy-d3)aniline (CAS 2140305-72-0) is a site-specifically deuterated bromoaniline derivative bearing a trideuteriomethoxy (–OCD₃) group at the para position and a bromine atom at the meta position relative to the aniline nitrogen . With a molecular formula of C₇H₅D₃BrNO and a molecular weight of 205.07 g·mol⁻¹, it serves as the stable isotope-labeled analog of 3-bromo-4-methoxyaniline (CAS 19056-41-8), a key intermediate in the synthesis of combretastatin A-4 triazole analogs, the selective 5-HT₁B receptor inverse agonist SB-224289, and CHK1-targeted anticancer agents [1]. The compound is supplied with deuterium enrichment of ≥99 atom% D, verified by HPLC and NMR analysis, making it suitable as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC–MS/MS workflows and as a tracer in drug metabolism and pharmacokinetic (DMPK) studies [2].

Why 3-Bromo-4-(methoxy-d3)aniline Cannot Be Replaced by Its Non-Deuterated Parent or Positional Isomers in Quantitative Bioanalytical and Medicinal Chemistry Workflows


Substituting 3-Bromo-4-(methoxy-d3)aniline with its non-deuterated parent (3-bromo-4-methoxyaniline, CAS 19056-41-8, MW 202.05) or any positional isomer eliminates the +3.02 Da mass shift required for MS-resolved co-elution in stable isotope dilution LC–MS/MS assays, thereby forfeiting matrix-effect compensation and introducing quantitative bias that can reach −38.4% in complex biological matrices as demonstrated for deuterated vs. ¹³C-labeled SIL-IS comparisons [1]. Furthermore, the site-specific methoxy deuteration engages the kinetic isotope effect (KIE) on CYP450-mediated O-demethylation — with primary KIE values experimentally observed in the range of 2.5–4.1 for deuterated methoxy substrates — meaning that metabolic fate and half-life data generated with the unlabeled compound do not accurately represent the behavior of the deuterated tracer, nor do they enable the same mechanistic enzymology or metabolic switching investigations [2]. Positional isomers (e.g., 4-bromo-3-methoxyaniline, 2-bromo-4-methoxyaniline, or 4-bromo-2-methoxyaniline) differ fundamentally in their regiochemical reactivity, steric profile, and the identity of downstream coupling products, rendering them chemically non-interchangeable for any application requiring the precise 3-bromo-4-(methoxy-d3) scaffold.

3-Bromo-4-(methoxy-d3)aniline: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement Decisions


Deuterium Enrichment: ≥99 atom% D vs. Natural Abundance (~0.015% D) in Non-Deuterated 3-Bromo-4-methoxyaniline

3-Bromo-4-(methoxy-d3)aniline is supplied with a deuterium enrichment of ≥99 atom% D at the methoxy position, confirmed batch-to-batch by HPLC and NMR analysis [1]. In contrast, the non-deuterated parent compound 3-bromo-4-methoxyaniline (CAS 19056-41-8) contains deuterium only at natural isotopic abundance (~0.015 atom% D). This >6,600-fold difference in isotopic enrichment is the defining differentiation that enables the deuterated compound to function as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry.

Stable Isotope Labeling Internal Standard LC-MS/MS Quantification

Mass Spectrometric Differentiation: +3.02 Da Molecular Weight Shift vs. Non-Deuterated Parent Compound

The replacement of three protium atoms with deuterium in the methoxy group yields a molecular weight of 205.07 g·mol⁻¹ for 3-Bromo-4-(methoxy-d3)aniline, compared to 202.05 g·mol⁻¹ for the non-deuterated parent 3-bromo-4-methoxyaniline . This +3.02 Da mass difference satisfies the widely accepted minimum requirement of ≥3 Da mass shift for deuterated internal standards to avoid isotopic overlap with the analyte's natural isotope envelope in unit-resolution mass spectrometry [1].

Mass Spectrometry SIL-IS Quantitative Bioanalysis LC-MS/MS

Kinetic Isotope Effect on CYP450-Mediated O-Demethylation: Deuterated Methoxy Metabolism Slowed by Factor of 2.5–4.1 vs. Protium Methoxy

The site-specific placement of deuterium in the methoxy group of 3-Bromo-4-(methoxy-d3)aniline engages the primary kinetic isotope effect (KIE) on cytochrome P450-catalyzed O-demethylation, a major Phase I metabolic route for methoxy-containing aromatic amines. Experimental primary KIE values for deuterated methoxy substrates range from 2.5 to 4.1, with a representative measured value of 3.2 ± 0.2 for hydrogen abstraction from deuterated vs. protium methoxy groups . This KIE is consistent with theoretical calculations on deuterated anisole model systems where primary KIEs for H/D-transfer reactions showed good agreement between computed and experimental data [1]. In a practical drug-development context, such KIE magnitudes have been shown to prolong metabolic half-life and reduce first-pass clearance when applied to O-trideuteromethyl drug analogs [2].

Drug Metabolism Pharmacokinetics CYP450 Deuterium Isotope Effect DMPK

Positional Isomer Differentiation: The 3-Bromo-4-(methoxy-d3) Scaffold vs. Four Closest Bromo-Methoxyaniline Regioisomers

3-Bromo-4-(methoxy-d3)aniline possesses a unique 3-bromo-4-(trideuteriomethoxy) substitution pattern that distinguishes it from all four closest bromo-methoxyaniline regioisomers: 4-bromo-3-methoxyaniline (CAS 19056-40-7), 2-bromo-4-methoxyaniline (CAS 32338-02-6), 4-bromo-2-methoxyaniline (CAS 59557-91-4), and 3-bromo-2-methoxyaniline. This specific 1,3,4-trisubstitution pattern on the benzene ring is the scaffold required for downstream synthesis of combretastatin A-4 triazole analogs, SB-224289 (a selective 5-HT₁B receptor inverse agonist), and CHK1-targeted anticancer agents — all of which are explicitly enumerated in patent CN102199099A as pharmaceutical applications dependent on the 3-bromo-4-methoxy (or deuterated) aniline core [1]. None of the positional isomers can yield these identical coupling products because the relative orientation of the bromine (electrophilic coupling site) and the methoxy/amine (directing groups) governs both the regiochemistry of subsequent cross-coupling reactions and the pharmacophoric geometry of the final bioactive molecule.

Regiochemistry Synthetic Intermediate Structure-Activity Relationship Patent Composition-of-Matter

Manufacturing Purity Benchmark: 99.9% Purity Achievable for Parent Scaffold with 62% Overall Yield in Industrial Patent Process

The industrial manufacturing method disclosed in Chinese patent CN102199099A demonstrates that the parent scaffold, 3-bromo-4-methoxyaniline, can be produced at 99.9% purity as a yellow powdery solid with 100% raw material conversion at each step and an overall yield of 62% across the three-step sequence of bromination, etherification, and nitro-reduction starting from p-nitrochlorobenzene [1]. This contrasts with the earlier SnCl₂·2H₂O reduction method (US 2007123515) which achieved only 67% yield with higher cost and poorer scalability [1]. For the deuterated analog, the commercial specification reports a purity of 95% with deuterium enrichment of ≥99 atom% D, verified by HPLC and NMR [2], which, while lower than the non-deuterated patent benchmark, reflects the added synthetic complexity of introducing three deuterium atoms at a specific position with high isotopic fidelity.

Process Chemistry GMP Intermediate Industrial Synthesis Quality Control

Optimal Procurement and Deployment Scenarios for 3-Bromo-4-(methoxy-d3)aniline Based on Quantitative Differentiation Evidence


Stable Isotope-Labeled Internal Standard (SIL-IS) for LC–MS/MS Quantification of 3-Bromo-4-methoxyaniline and Its Downstream Metabolites in Biological Matrices

The ≥99 atom% D enrichment and +3.02 Da mass shift of 3-Bromo-4-(methoxy-d3)aniline enable its direct deployment as a SIL-IS for quantitative LC–MS/MS analysis of the non-deuterated parent compound and its Phase I/II metabolites in plasma, urine, or tissue homogenates [1]. The +3 Da mass difference exceeds the minimum threshold for reliable isotopic resolution, while the near-identical physicochemical properties (retention time, ionization efficiency, extraction recovery) ensure effective matrix-effect compensation — a critical requirement given that deuterated SIL-IS can produce negatively biased results of up to −38.4% when inadequate co-elution occurs in complex biological samples [2]. This application is directly relevant to DMPK studies of drug candidates synthesized from the 3-bromo-4-methoxyaniline scaffold, including combretastatin A-4 analogs, enabling regulatory-compliant method validation under FDA BMV guidance [1][2].

Mechanistic CYP450 Metabolism Studies Using Deuterium Kinetic Isotope Effect to Probe O-Demethylation Rates and Metabolic Switching

The site-specific deuteration of the methoxy group in 3-Bromo-4-(methoxy-d3)aniline provides a mechanistic probe for CYP450-catalyzed O-demethylation kinetics. With an expected primary KIE (k_H/k_D) in the range of 2.5–4.1 based on experimentally validated deuterated methoxy substrates [1], incubation of the deuterated and non-deuterated compounds in parallel with human liver microsomes or recombinant CYP isoforms enables direct measurement of the isotope effect on metabolic rate, identification of the rate-limiting step (C–H vs. C–D bond cleavage), and detection of metabolic switching to alternative pathways (e.g., aromatic hydroxylation or N-oxidation) [2]. This application is particularly valuable during lead optimization of tubulin polymerization inhibitors and kinase-targeted anticancer agents where metabolic soft spots on the methoxy group may limit oral bioavailability [3].

Synthesis of Deuterium-Labeled Drug Candidates via the Combretastatin A-4 and SB-224289 Pharmacophore Pathways for Preclinical ADME Studies

3-Bromo-4-(methoxy-d3)aniline serves as the direct deuterium-labeled synthetic entry point into the combretastatin A-4 triazole analog series (tubulin polymerization inhibitors with submicromolar to nanomolar antiproliferative IC₅₀ values) and the SB-224289 series (selective 5-HT₁B receptor inverse agonists), both of which are explicitly validated synthetic pathways for the 3-bromo-4-methoxyaniline scaffold in patent CN102199099A [1]. Using the deuterated aniline intermediate at the outset of synthesis eliminates the need for late-stage hydrogen-deuterium exchange or post-synthetic deuteration, ensuring site-specific labeling at the metabolically relevant methoxy position with full isotopic fidelity. The resulting deuterated drug candidates can be directly employed in preclinical ADME studies — including metabolic stability assays, CYP phenotyping, and in vivo pharmacokinetic profiling — where the +3 Da mass tag enables unequivocal discrimination between the administered compound and endogenous interferences [2].

Process Chemistry Development and Quality Control Reference for Deuterated Pharmaceutical Intermediates Intended for GMP Production

The patent-documented process capability for the parent scaffold — 99.9% chemical purity with 62% overall yield at industrial scale [1] — establishes a clear quality target for process development of the deuterated analog. Procurement of 3-Bromo-4-(methoxy-d3)aniline at the current commercial specification (≥95% chemical purity, ≥99 atom% D isotopic enrichment) supports process research aimed at closing the purity gap while maintaining isotopic fidelity. The batch-to-batch consistency verified by HPLC and NMR [2] makes this compound suitable as a reference standard for analytical method development, impurity profiling, and specification setting in preparation for potential GMP production of deuterated active pharmaceutical ingredients (APIs) where the methoxy-deuteration strategy is employed to modulate metabolic clearance [3].

Quote Request

Request a Quote for 3-Bromo-4-(methoxy-d3)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.